molecular formula C31H29FN2O4 B11651139 4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11651139
M. Wt: 512.6 g/mol
InChI Key: CDBYNNPHLRBDIF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization of the aromatic rings. The synthetic routes typically involve the use of reagents such as boronic esters and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include other quinoline derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific chemical structure and reactivity. The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C31H29FN2O4

Molecular Weight

512.6 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H29FN2O4/c1-18-28(31(36)34-24-12-8-7-11-23(24)32)29(22-17-21(37-2)13-14-27(22)38-3)30-25(33-18)15-20(16-26(30)35)19-9-5-4-6-10-19/h4-14,17,20,29,33H,15-16H2,1-3H3,(H,34,36)

InChI Key

CDBYNNPHLRBDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CC=CC=C5F

Origin of Product

United States

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